molecular formula C10H16BrNO B13547343 4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole

4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole

Cat. No.: B13547343
M. Wt: 246.14 g/mol
InChI Key: HDQUNVGODDJHKS-UHFFFAOYSA-N
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Description

4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom and two dimethyl groups attached to the oxazole ring, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole typically involves the reaction of 3-bromo-2,2-dimethylpropanol with appropriate oxazole precursors under controlled conditions. One common method includes the use of pyridinium chlorochromate as an oxidizing agent in dichloromethane to convert 3-bromo-2,2-dimethylpropanol to 3-bromo-2,2-dimethylpropanal . This intermediate can then be reacted with suitable reagents to form the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to remove the bromine atom or alter the oxazole ring.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of halogenated derivatives.

Scientific Research Applications

4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The bromine atom and oxazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2,2-dimethyl-1-propanol: A precursor in the synthesis of the oxazole compound.

    4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene: A structurally similar compound with different chemical properties.

    1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene:

Uniqueness

4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H16BrNO

Molecular Weight

246.14 g/mol

IUPAC Name

4-(3-bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C10H16BrNO/c1-7-9(8(2)13-12-7)5-10(3,4)6-11/h5-6H2,1-4H3

InChI Key

HDQUNVGODDJHKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(C)(C)CBr

Origin of Product

United States

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